n-Vanillyldecanamida

Descripción general

Descripción

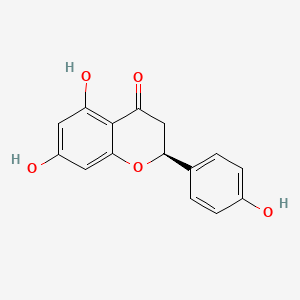

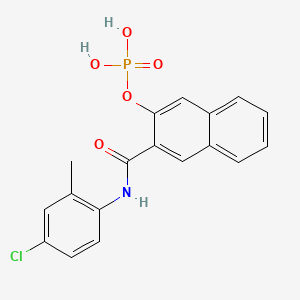

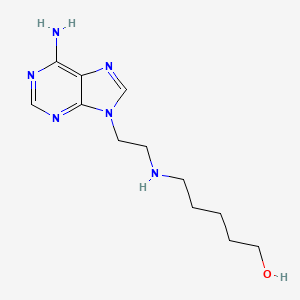

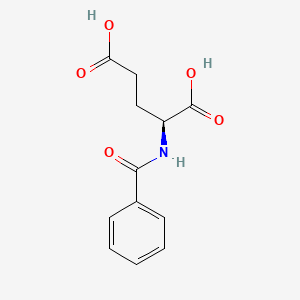

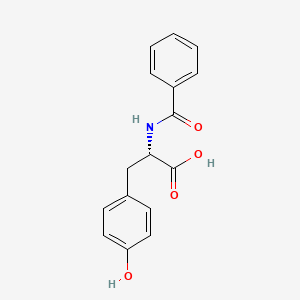

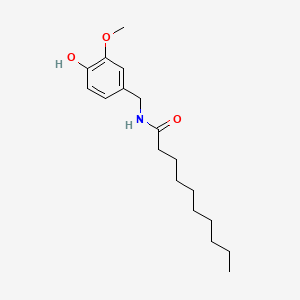

N-Vanillyldecanamide is a natural product found in Capsicum annuum . It has a molecular formula of C18H29NO3 .

Synthesis Analysis

The synthesis of n-vanillyldecanamide was achieved using a method based on those described by Nelson (1919) and Jones and Pyman (1925) .Molecular Structure Analysis

The molecular structure of n-Vanillyldecanamide consists of 18 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The IUPAC name for n-Vanillyldecanamide is N - [ (4-hydroxy-3-methoxyphenyl)methyl]decanamide .Chemical Reactions Analysis

The metabolism of capsaicinoids, including n-Vanillyldecanamide, involves the production of unique macrocyclic, alkyl dehydrogenated, ω-, and ω-1-hydroxylated products . The metabolism is governed, in part, by the stability and propensity to form an intermediate radical and a carbocation, and a direct interaction between the alkyl terminus and the heme of many P450 enzymes .Physical And Chemical Properties Analysis

N-Vanillyldecanamide has a molecular weight of 307.4 g/mol . It is a solid substance with a white to off-white color .Aplicaciones Científicas De Investigación

Propiedades para la salud

La n-Vanillyldecanamida, también conocida como capsaicinoides, se encuentra en los chiles (Capsicum) y es conocida por sus propiedades para la salud . Los capsaicinoides, incluida la this compound, se han estudiado por sus efectos beneficiosos para la salud, particularmente en términos de su efecto analgésico y su impacto en la termorregulación .

Tratamiento de la obesidad

La investigación ha sugerido que los capsaicinoides pueden tener un efecto beneficioso en el tratamiento de la obesidad . Se cree que esto se debe a su efecto en la termorregulación, lo que podría aumentar la tasa metabólica del cuerpo y, por lo tanto, ayudar a perder peso .

Salud cardiovascular

Los capsaicinoides también se han investigado por sus beneficios potenciales para la salud cardiovascular . Algunos estudios han sugerido que pueden ayudar a reducir la hipertensión, aunque se necesita más investigación en esta área .

Efectos gastroprotectores

Existe alguna evidencia que sugiere que los capsaicinoides pueden tener efectos gastroprotectores . Esto podría hacerlos potencialmente útiles en el tratamiento de diversas afecciones gastrointestinales .

Manejo de la diabetes

Algunas investigaciones han sugerido que los capsaicinoides pueden ser beneficiosos en el manejo de la diabetes . Se cree que esto se debe a sus posibles efectos en la sensibilidad a la insulina y el metabolismo de la glucosa .

Propiedades antioxidantes

Se ha descubierto que la this compound reduce significativamente la longitud radical de las plántulas de Lactuca sativa de forma dependiente de la dosis . Esto sugiere que puede tener propiedades antioxidantes, lo que podría hacerlo potencialmente útil en una variedad de aplicaciones de salud .

Manejo del dolor

Debido a sus efectos analgésicos, los capsaicinoides se han investigado ampliamente por su posible uso en el manejo del dolor . Esto incluye la this compound, que podría usarse potencialmente en el desarrollo de nuevos fármacos analgésicos .

Mecanismo De Acción

Target of Action

n-Vanillyldecanamide, also known as capsaicinoid, is a compound isolated from the fruits of Capsicum annuum . The primary target of n-Vanillyldecanamide is the vanilloid receptor, TRPV1 . This receptor is located at the ends of neurons and plays a crucial role in pain perception and thermoregulation .

Mode of Action

Upon binding to the TRPV1 receptor, n-Vanillyldecanamide causes the opening of the channel and the influx of calcium ions inside the cell . This leads to the depolarization of the cell membrane, forming an action potential that is transmitted into the spinal cord, causing the sensation of pain and warmth .

Biochemical Pathways

The activation of the TRPV1 receptor by n-Vanillyldecanamide affects several biochemical pathways. One of the key pathways influenced is the angiogenic pathway induced by VEGF (vascular endothelial growth factor) . VEGF is the main regulator of the angiogenesis process in both cancerous and healthy cells . n-Vanillyldecanamide acts as an inhibitor of this pathway, demonstrating its potential anti-angiogenic properties .

Result of Action

The binding of n-Vanillyldecanamide to the TRPV1 receptor and the subsequent cellular changes result in a significant reduction in the radical length of Lactuca sativa seedlings in a dose-dependent manner . This indicates the potential of n-Vanillyldecanamide to influence plant growth and development.

Action Environment

Environmental factors can influence the action, efficacy, and stability of n-Vanillyldecanamide. For instance, the pungency of capsaicinoids, including n-Vanillyldecanamide, in Capsicum fruits is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHTWDQJPOTDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185028 | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31078-36-1 | |

| Record name | N-Vanillyldecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vanillyldecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VANILLYLDECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.